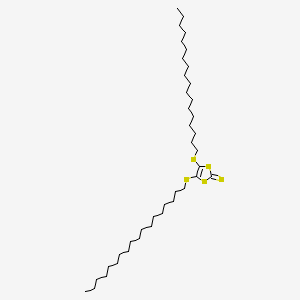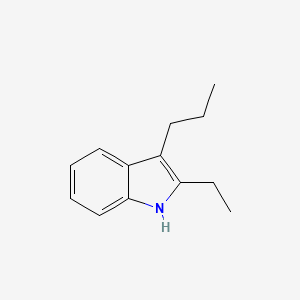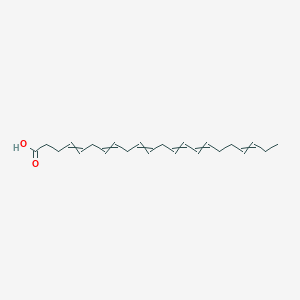(propan-2-yl)silane CAS No. 183452-18-8](/img/structure/B14262564.png)
[(Butan-2-yl)oxy](dimethoxy)(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)oxy(propan-2-yl)silane is an organosilicon compound with the molecular formula C₁₀H₂₄O₃Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups, a butan-2-yl group, and a propan-2-yl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxy(propan-2-yl)silane typically involves the reaction of butan-2-ol, dimethoxypropanol, and a silicon-containing reagent such as chlorosilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon reagent. A common synthetic route is as follows:
Reaction of butan-2-ol with chlorosilane: Butan-2-ol is reacted with chlorosilane in the presence of a base such as triethylamine to form butan-2-yloxychlorosilane.
Reaction of butan-2-yloxychlorosilane with dimethoxypropanol: The butan-2-yloxychlorosilane is then reacted with dimethoxypropanol to form (Butan-2-yl)oxy(propan-2-yl)silane.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxy(propan-2-yl)silane follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)oxy(propan-2-yl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding silanols and ketones.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and alcohols.
Oxidation: Silanols and ketones.
Substitution: Substituted organosilicon compounds with various functional groups.
Aplicaciones Científicas De Investigación
(Butan-2-yl)oxy(propan-2-yl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic and adhesive properties.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)oxy(propan-2-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to modify surfaces and biomolecules. The methoxy and butan-2-yl groups provide additional functionality, enabling the compound to participate in various chemical reactions and interactions.
Comparación Con Compuestos Similares
(Butan-2-yl)oxy(propan-2-yl)silane can be compared with other similar organosilicon compounds, such as:
Trimethoxysilane: Contains three methoxy groups bonded to silicon, making it more reactive towards hydrolysis.
Dimethyldimethoxysilane: Contains two methyl groups and two methoxy groups bonded to silicon, providing a balance between reactivity and stability.
Triethoxysilane: Contains three ethoxy groups bonded to silicon, offering different solubility and reactivity properties compared to methoxy-substituted silanes.
The uniqueness of (Butan-2-yl)oxy(propan-2-yl)silane lies in its combination of butan-2-yl and dimethoxypropan-2-yl groups, which provide specific reactivity and functionality not found in other organosilicon compounds.
Propiedades
Número CAS |
183452-18-8 |
|---|---|
Fórmula molecular |
C9H22O3Si |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
butan-2-yloxy-dimethoxy-propan-2-ylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-7-9(4)12-13(10-5,11-6)8(2)3/h8-9H,7H2,1-6H3 |
Clave InChI |
KGJUWXGHVBTFHG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si](C(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)




phosphanium nitrate](/img/structure/B14262546.png)

![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
